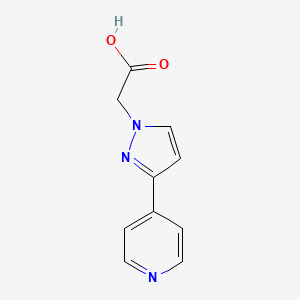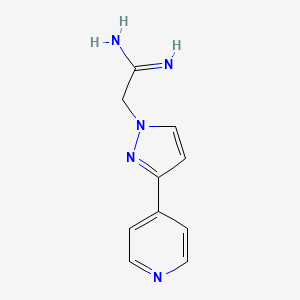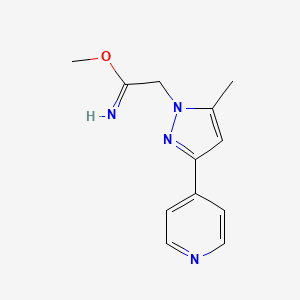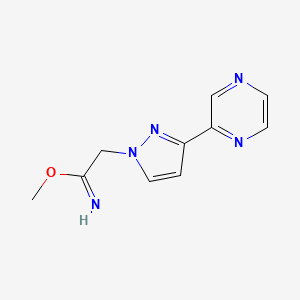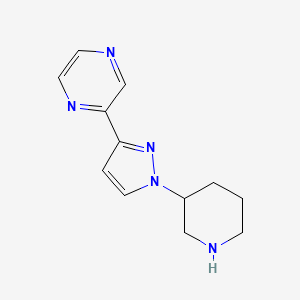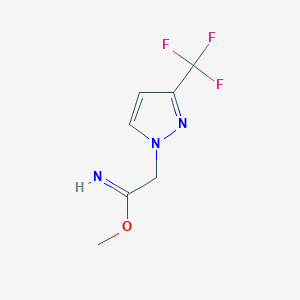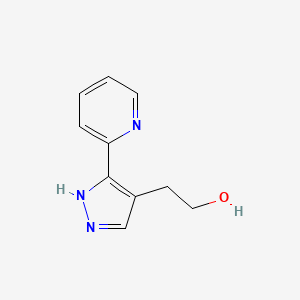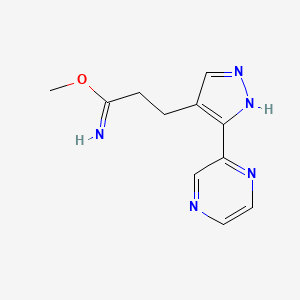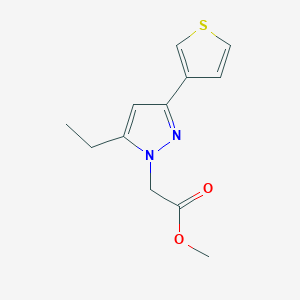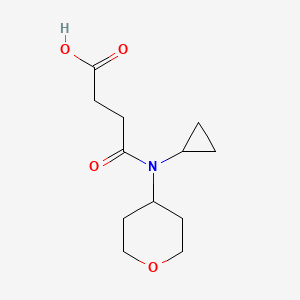
4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid
Vue d'ensemble
Description
4-(Cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid, abbreviated as CPAOB, is a cyclic carboxylic acid used in scientific research and laboratory experiments. CPAOB is a versatile compound with a wide range of applications in both biochemical and physiological research. It has been used to understand the mechanisms of action and biochemical and physiological effects of drugs, as well as to study the structure and function of proteins and enzymes.
Applications De Recherche Scientifique
Synthesis and Molecular Docking Studies
- The synthesis and antiproliferative activity investigation of derivatives related to 4-oxobutanoate compounds were aimed at exploring their cytotoxic properties. One study focused on methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, identifying its potential to inhibit DNA gyrase-ATPase activity through in silico evaluations (Yurttaş, Evren, & Özkay, 2022).
- Another study involved the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, highlighting the chemical versatility and potential for further functionalization of these compounds (Agekyan & Mkryan, 2015).
- Molecular docking, vibrational, structural, electronic, and optical studies of derivatives similar to 4-oxobutanoic acid revealed their potential as nonlinear optical materials and their ability to inhibit Placenta growth factor (PIGF-1), indicating good biological activities and pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Biological Activities
- Novel fluoroquinolones with structures incorporating cyclopropyl and pyran moieties demonstrated significant antimycobacterial activities against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in treating tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
- Synthesis and characterization of novel pyrrolocoumarin derivatives and their evaluation as inhibitors of hippocampal excitatory neurotransmission indicate the diverse biological activities that can be targeted using structurally similar compounds to 4-oxobutanoic acid derivatives (Kroona, Peterson, Koerner, & Johnson, 1991).
Propriétés
IUPAC Name |
4-[cyclopropyl(oxan-4-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-11(3-4-12(15)16)13(9-1-2-9)10-5-7-17-8-6-10/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLHNRUNZFVEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



